2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-
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Overview
Description
2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- is a complex organic compound with a unique structure that includes multiple functional groups such as amines, thiazoles, and esters
Preparation Methods
The synthesis of 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole ring, followed by the introduction of the aminoethyl and phenylmethyl groups. The final steps involve the formation of the ester linkage and the incorporation of the tetraazatridecanoic acid backbone. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole and amine groups can be oxidized under specific conditions, leading to the formation of sulfoxides or nitroso compounds.
Reduction: The carbonyl groups in the dioxo structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and amine groups are key functional moieties that enable binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- include:
2,5,9,12-Tetraazatridecanoic acid, 3,10-bis(4-aminobutyl)-6-[3-[(aminoiminomethyl)amino]propyl]-12-methyl-4,7,8,11-tetraoxo-, phenylmethyl ester, (3S,6S,10S)-: This compound has a similar tetraazatridecanoic acid backbone but differs in the substituents and functional groups attached.
Other thiazole-containing compounds: These compounds share the thiazole ring structure but may have different substituents and functional groups, leading to variations in their chemical properties and applications.
The uniqueness of 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C36H47N7O4S2 |
---|---|
Molecular Weight |
705.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-4-amino-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N7O4S2/c1-25(2)34-40-30(23-48-34)21-43(3)35(45)42-32(16-17-37)33(44)39-28(18-26-10-6-4-7-11-26)14-15-29(19-27-12-8-5-9-13-27)41-36(46)47-22-31-20-38-24-49-31/h4-13,20,23-25,28-29,32H,14-19,21-22,37H2,1-3H3,(H,39,44)(H,41,46)(H,42,45)/t28-,29-,32+/m1/s1 |
InChI Key |
HYMRCMPXDULDOD-PUCLRWMGSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN)C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN)C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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